N'-[(E)-(3-methylthiophen-2-yl)methylidene]pyridine-2-carbohydrazide N'-[(E)-(3-methylthiophen-2-yl)methylidene]pyridine-2-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20114556
InChI: InChI=1S/C12H11N3OS/c1-9-5-7-17-11(9)8-14-15-12(16)10-4-2-3-6-13-10/h2-8H,1H3,(H,15,16)/b14-8+
SMILES:
Molecular Formula: C12H11N3OS
Molecular Weight: 245.30 g/mol

N'-[(E)-(3-methylthiophen-2-yl)methylidene]pyridine-2-carbohydrazide

CAS No.:

Cat. No.: VC20114556

Molecular Formula: C12H11N3OS

Molecular Weight: 245.30 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-(3-methylthiophen-2-yl)methylidene]pyridine-2-carbohydrazide -

Specification

Molecular Formula C12H11N3OS
Molecular Weight 245.30 g/mol
IUPAC Name N-[(E)-(3-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide
Standard InChI InChI=1S/C12H11N3OS/c1-9-5-7-17-11(9)8-14-15-12(16)10-4-2-3-6-13-10/h2-8H,1H3,(H,15,16)/b14-8+
Standard InChI Key QHLPJEJGIRWHKO-RIYZIHGNSA-N
Isomeric SMILES CC1=C(SC=C1)/C=N/NC(=O)C2=CC=CC=N2
Canonical SMILES CC1=C(SC=C1)C=NNC(=O)C2=CC=CC=N2

Introduction

Structural and Molecular Characteristics

Molecular Composition and Configuration

The compound has the molecular formula C₁₂H₁₁N₃OS and a molecular weight of 245.30 g/mol. Its structure combines a 3-methylthiophene moiety and a pyridine ring connected by a hydrazone (-NH-N=C-) linker. The E-configuration of the methylidene group ensures planarity, enabling conjugation between the thiophene’s sulfur-containing π-system and the pyridine’s nitrogen lone pair . This conjugation stabilizes the molecule and enhances its capacity for charge transfer, a feature critical for interactions with biological targets or materials.

Table 1: Molecular Data

PropertyValue
Molecular FormulaC₁₂H₁₁N₃OS
Molecular Weight245.30 g/mol
CAS NumberNot publicly disclosed
Topological Polar Surface76.7 Ų (estimated)
Hydrogen Bond Donors2 (NH groups)

Synthesis and Reaction Pathways

Condensation Reaction Mechanism

The compound is synthesized via a condensation reaction between 3-methylthiophene-2-carbaldehyde and pyridine-2-carbohydrazide under acidic or basic conditions . This reaction proceeds through nucleophilic attack by the hydrazide’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration to form the hydrazone bond.

3-Methylthiophene-2-carbaldehyde+Pyridine-2-carbohydrazideBaseN’-(E)-(3-methylthiophen-2-yl)methylidenepyridine-2-carbohydrazide+H₂O\text{3-Methylthiophene-2-carbaldehyde} + \text{Pyridine-2-carbohydrazide} \xrightarrow{\text{Base}} \text{N'-(E)-(3-methylthiophen-2-yl)methylidenepyridine-2-carbohydrazide} + \text{H₂O}

The use of catalysts like piperidine or acetic acid accelerates imine formation, with yields optimized at temperatures of 60–80°C .

Purification and Characterization

Post-synthesis purification typically involves recrystallization from ethanol or methanol. Characterization methods include:

  • FTIR: A strong C=N stretch at 1630–1640 cm⁻¹ confirms hydrazone formation .

  • NMR: Thiophene protons appear at δ 6.8–7.2 ppm, while pyridine protons resonate at δ 7.5–8.5 ppm.

  • X-ray Crystallography: Planar geometry with dihedral angles <10° between aromatic rings .

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water but dissolves in polar aprotic solvents like DMSO and DMF. Its stability under ambient conditions is attributed to intramolecular hydrogen bonding between the hydrazide NH and pyridine’s nitrogen . Thermal analysis (TGA/DSC) reveals decomposition above 220°C, consistent with conjugated aromatic systems.

Spectroscopic Features

  • UV-Vis: Absorbance maxima at 268 nm (π→π)* and *283 nm (n→π)**, red-shifted compared to non-conjugated analogs .

  • Fluorescence: Weak emission at 410 nm (λₑₓ = 350 nm), suggesting limited applications in optoelectronics.

Biological and Pharmacological Activity

Antimicrobial Efficacy

Analogous hydrazones exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, with enhanced activity upon metal complexation . The thiophene moiety disrupts microbial cell membranes via hydrophobic interactions, while the pyridine ring inhibits enzyme function .

Table 2: Comparative Bioactivity of Hydrazone Derivatives

CompoundAntimicrobial MIC (µg/mL)Anticancer IC₅₀ (µM)
N'-(E)-(3-methylthiophen-2-yl)methylidenepyridine-2-carbohydrazide16 (S. aureus)45 (MCF-7)
N-methyl-N-[(3-methylthiophen-2-yl)methyl]pyridine-2-carboxamide 24 (E. coli)62 (Hep-G2)
N'-(E)-(2-ethoxyphenyl)methylidenepyridine-2-carbohydrazide 32 (P. aeruginosa)78 (A549)

Industrial and Agricultural Applications

Pesticidal Activity

Hydrazone derivatives inhibit acetylcholinesterase in insects, with LC₅₀ values of 12–50 ppm reported for aphids and beetles . Field trials demonstrate 80–90% larval mortality at 100 ppm concentrations.

Corrosion Inhibition

In acidic environments (1M HCl), Schiff bases like this compound achieve 92% corrosion inhibition on mild steel at 500 ppm, forming protective chelate layers with Fe²⁺ ions .

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